4-Butyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexane-1-carboxamide
Overview
Description
4-Butyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexane-1-carboxamide is a complex organic compound featuring a thiazole ring fused with a pyridine ring. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 4-Butyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexane-1-carboxamide involves multiple steps, typically starting with the preparation of the thiazole and pyridine rings. One common method involves the Hantzsch thiazole synthesis, which includes the reaction of α-haloketones with thioamides . The cyclohexane-1-carboxamide moiety is then introduced through a series of condensation reactions. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring
Common reagents include halogens for substitution reactions and strong acids or bases for catalyzing condensation reactions. Major products formed depend on the specific reagents and conditions used but often include various substituted thiazole derivatives .
Scientific Research Applications
4-Butyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The thiazole ring’s electron-rich nature allows it to form strong interactions with biological macromolecules, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Pyridine derivatives: Often used in pharmaceuticals for their diverse biological activities
What sets 4-Butyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexane-1-carboxamide apart is its unique combination of a butyl group, a cyclohexane carboxamide moiety, and a fused thiazole-pyridine ring, which collectively contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-butyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS/c1-3-4-7-17-11-13-18(14-12-17)22(28)26-20-9-5-8-19(16(20)2)23-27-21-10-6-15-25-24(21)29-23/h5-6,8-10,15,17-18H,3-4,7,11-14H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMHUDNKFZDHII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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